molecular formula C21H19FN2O B11498910 3-ethyl-1-(2-fluorophenyl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

3-ethyl-1-(2-fluorophenyl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11498910
M. Wt: 334.4 g/mol
InChI Key: PVYYSTHASNPUKU-UHFFFAOYSA-N
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Description

3-ETHYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound with a unique structure that includes an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions to form the indazole core . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) and may involve microwave irradiation to accelerate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-ETHYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives and fluorophenyl-substituted molecules. Examples include:

  • 1-(2-FLUOROPHENYL)-3-METHYL-1H-INDAZOLE
  • 6-PHENYL-1H-INDAZOLE-4-ONE

Uniqueness

What sets 3-ETHYL-1-(2-FLUOROPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C21H19FN2O

Molecular Weight

334.4 g/mol

IUPAC Name

3-ethyl-1-(2-fluorophenyl)-6-phenyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C21H19FN2O/c1-2-17-21-19(24(23-17)18-11-7-6-10-16(18)22)12-15(13-20(21)25)14-8-4-3-5-9-14/h3-11,15H,2,12-13H2,1H3

InChI Key

PVYYSTHASNPUKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4F

Origin of Product

United States

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